
Resveratrol 3,5-diglucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resveratrol 3,5-diglucuronide-d4 is a deuterium-labeled derivative of resveratrol 3,5-diglucuronide. Resveratrol is a well-known polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . The deuterium labeling in this compound enhances its stability and allows for more precise quantification in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3,5-diglucuronide-d4 involves several steps. Initially, resveratrol is glucuronidated to form resveratrol 3,5-diglucuronide. This process typically involves the use of glucuronidation reagents such as trichloroacetimidate . The deuterium labeling is then introduced through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial engineering. This involves the use of genetically modified microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce resveratrol, which is then glucuronidated and deuterated . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Resveratrol 3,5-diglucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Resveratrol 3,5-diglucuronide-d4 has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of Resveratrol 3,5-diglucuronide-d4 involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
SIRT1 Activation: It activates the SIRT1 pathway, which is involved in cellular stress responses and longevity.
Circadian Rhythm Modulation: It modulates the circadian rhythm, which can have various health benefits.
Vergleich Mit ähnlichen Verbindungen
Resveratrol 3,5-diglucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification. Similar compounds include:
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: A monoglucuronide derivative with similar biological activities.
Resveratrol 4’-glucuronide: Another monoglucuronide derivative with similar biological activities.
These similar compounds share some biological activities with this compound but lack the enhanced stability and quantification precision provided by deuterium labeling.
Eigenschaften
Molekularformel |
C26H28O15 |
|---|---|
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H28O15/c27-12-5-3-10(4-6-12)1-2-11-7-13(38-25-19(32)15(28)17(30)21(40-25)23(34)35)9-14(8-11)39-26-20(33)16(29)18(31)22(41-26)24(36)37/h1-9,15-22,25-33H,(H,34,35)(H,36,37)/b2-1+/t15-,16-,17-,18-,19+,20+,21-,22-,25+,26+/m0/s1/i3D,4D,5D,6D |
InChI-Schlüssel |
MTMRTWIAOLGFDM-QKPYHBPQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


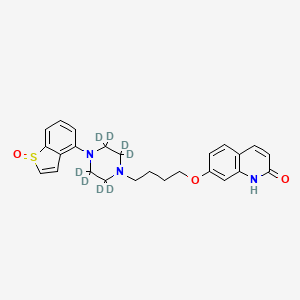

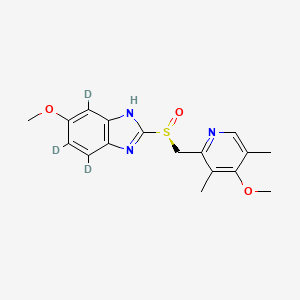
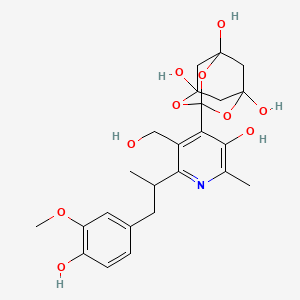
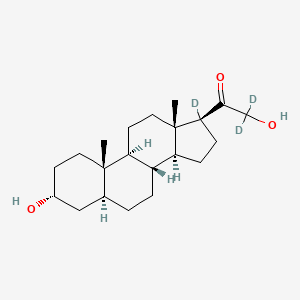
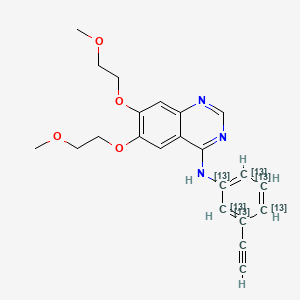
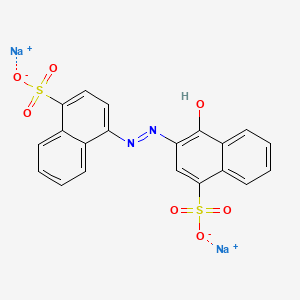

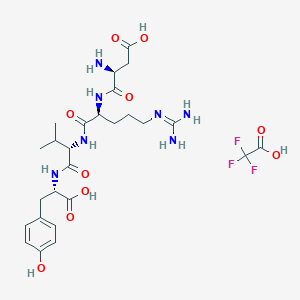

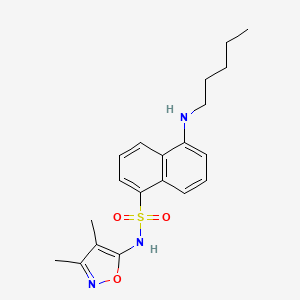
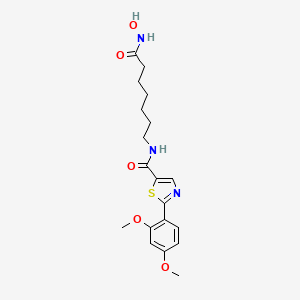
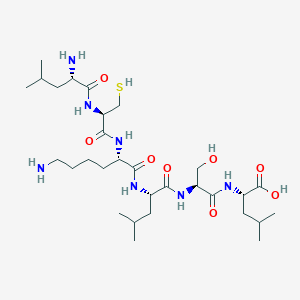
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
